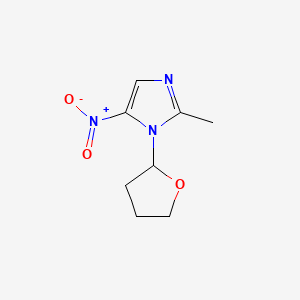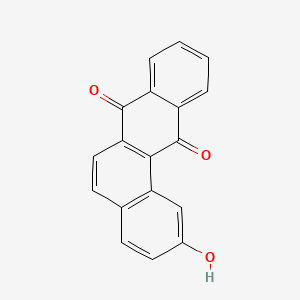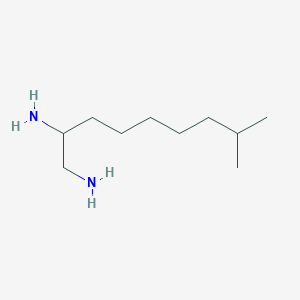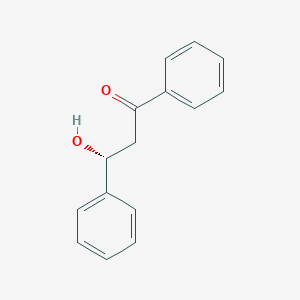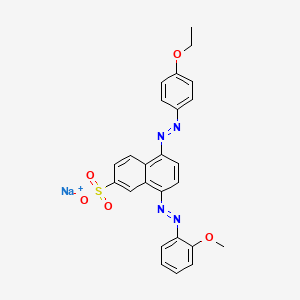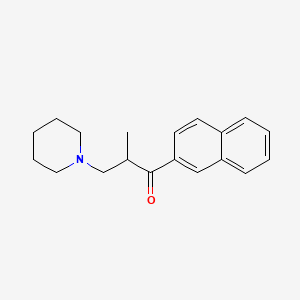![molecular formula C23H36O3 B14462137 3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid CAS No. 71931-26-5](/img/structure/B14462137.png)
3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid is an organic compound characterized by a phenyl group substituted with a tetradecyloxy chain and a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid typically involves the esterification of 4-hydroxybenzaldehyde with tetradecanol, followed by a Wittig reaction to introduce the prop-2-enoic acid group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like nitric acid for nitration. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylprop-2-enoic acid: Similar structure but lacks the tetradecyloxy chain.
2-Hydroxy-3-(4-hydroxyphenyl)prop-2-enoic acid: Contains hydroxyl groups instead of the tetradecyloxy chain.
Uniqueness
3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid is unique due to the presence of the long tetradecyloxy chain, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
71931-26-5 |
|---|---|
Molekularformel |
C23H36O3 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
3-(4-tetradecoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-26-22-17-14-21(15-18-22)16-19-23(24)25/h14-19H,2-13,20H2,1H3,(H,24,25) |
InChI-Schlüssel |
MAIJIPGFLLOFMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate](/img/structure/B14462054.png)
![1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro-](/img/structure/B14462063.png)


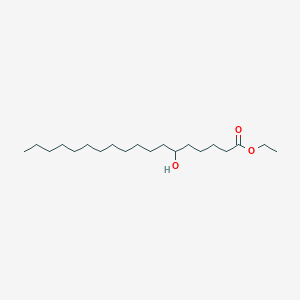

![2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane](/img/structure/B14462090.png)
